molecular formula C15H12N2O2S B11366033 N-(furan-2-ylmethyl)-N-(pyridin-2-yl)thiophene-2-carboxamide

N-(furan-2-ylmethyl)-N-(pyridin-2-yl)thiophene-2-carboxamide

Cat. No.: B11366033
M. Wt: 284.3 g/mol
InChI Key: NGPCGNJKNZVBLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Furan-2-yl)methyl]-N-(pyridin-2-yl)thiophene-2-carboxamide is a heterocyclic compound that features a furan ring, a pyridine ring, and a thiophene ring These rings are connected through a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Furan-2-yl)methyl]-N-(pyridin-2-yl)thiophene-2-carboxamide typically involves the following steps:

    Formation of the Furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine under reductive amination conditions.

    Formation of the Pyridin-2-ylamine: Pyridine-2-carboxaldehyde is reacted with an amine under similar reductive amination conditions.

    Coupling Reaction: The furan-2-ylmethylamine and pyridin-2-ylamine are then coupled with thiophene-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(Furan-2-yl)methyl]-N-(pyridin-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under strong oxidative conditions.

    Reduction: The carboxamide group can be reduced to an amine under reductive conditions.

    Substitution: The hydrogen atoms on the rings can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used for electrophilic substitution, while nucleophiles like amines and thiols can be used for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[(Furan-2-yl)methyl]-N-(pyridin-2-yl)thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It has potential as a scaffold for the development of new drugs due to its ability to interact with various biological targets.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of heterocyclic compounds with biological systems.

Mechanism of Action

The mechanism by which N-[(Furan-2-yl)methyl]-N-(pyridin-2-yl)thiophene-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Pyridin-2-yl)methyl]thiophene-2-carboxamide
  • N-[(Furan-2-yl)methyl]thiophene-2-carboxamide
  • N-[(Pyridin-2-yl)methyl]furan-2-carboxamide

Uniqueness

N-[(Furan-2-yl)methyl]-N-(pyridin-2-yl)thiophene-2-carboxamide is unique due to the combination of the furan, pyridine, and thiophene rings in a single molecule. This unique structure provides a distinct set of chemical and biological properties that can be exploited in various applications.

Properties

Molecular Formula

C15H12N2O2S

Molecular Weight

284.3 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-N-pyridin-2-ylthiophene-2-carboxamide

InChI

InChI=1S/C15H12N2O2S/c18-15(13-6-4-10-20-13)17(11-12-5-3-9-19-12)14-7-1-2-8-16-14/h1-10H,11H2

InChI Key

NGPCGNJKNZVBLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N(CC2=CC=CO2)C(=O)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.